molecular formula C6H12ClNO B14048311 ((1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hcl

((1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hcl

Cat. No.: B14048311
M. Wt: 149.62 g/mol
InChI Key: PHCXFCNYKNKCJG-GAJRHLONSA-N
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Description

((1S,3S,5S)-2-Azabicyclo[310]hexan-3-YL)methanol hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure

Chemical Reactions Analysis

Types of Reactions

((1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.

    Reduction: Reduction reactions can be used to convert the carbonyl group back to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, ((1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hydrochloride is used as a building block for synthesizing more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.

Industry

In the industrial sector, ((1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hydrochloride can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism of action of ((1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hydrochloride is unique due to the presence of a nitrogen atom within its bicyclic structure. This feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

[(1S,3S,5S)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c8-3-5-1-4-2-6(4)7-5;/h4-8H,1-3H2;1H/t4-,5+,6+;/m1./s1

InChI Key

PHCXFCNYKNKCJG-GAJRHLONSA-N

Isomeric SMILES

C1[C@@H]2C[C@@H]2N[C@@H]1CO.Cl

Canonical SMILES

C1C2CC2NC1CO.Cl

Origin of Product

United States

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